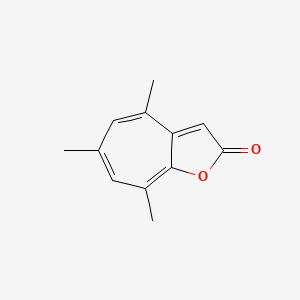
4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one is a heterocyclic compound with the molecular formula C12H12O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one typically involves cyclization reactions. One common method is the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes, utilizing advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one has several scientific research applications:
Biology: Its derivatives are studied for their biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Some derivatives are explored for their potential therapeutic effects, such as antiulcer activity.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one involves its interaction with specific molecular targets and pathways. For example, its derivatives can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
2H-Cyclohepta[b]furan-2-one: A closely related compound with similar structural properties.
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: These compounds have aryl groups at the 3- and 8-positions, influencing their electronic properties.
Uniqueness: 4,6,8-Trimethyl-2H-cyclohepta(b)furan-2-one is unique due to its specific methyl substitutions at the 4, 6, and 8 positions, which can significantly influence its reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
60998-66-5 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
4,6,8-trimethylcyclohepta[b]furan-2-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-8(2)10-6-11(13)14-12(10)9(3)5-7/h4-6H,1-3H3 |
Clé InChI |
SCYHRIRGAZRVCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=CC(=O)O2)C(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




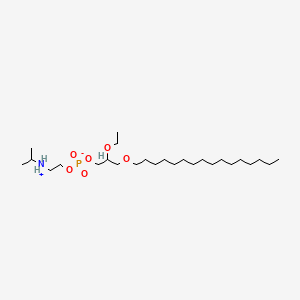

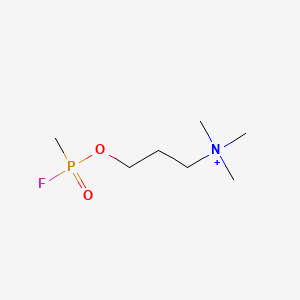

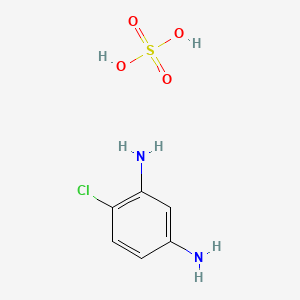
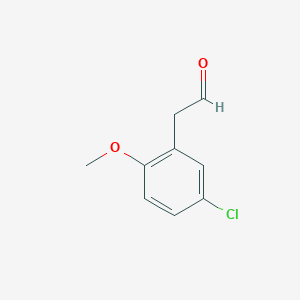
![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
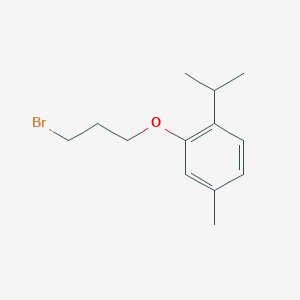

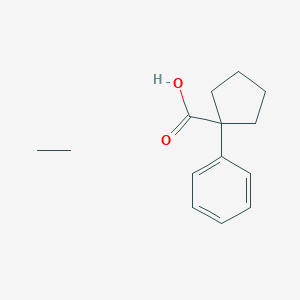
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
